(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring made up of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
1,2,3-Triazoles can be synthesized by a variety of methods. One common method involves the reaction of α-carbonylphosphoranes with azides . The reaction proceeds via a non-concerted cycloaddition, leading to 1,5-disubstituted triazoles .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .
Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of chemical reactions. For example, they can react with α-carbonylphosphoranes to form 1,5-disubstituted triazoles . The reaction proceeds via a non-concerted cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazoles can vary widely depending on their specific structure and substituents. In general, they are known for their high density and highly endothermic heats of formation .
Future Directions
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)benzotriazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4/c10-9(11,12)5-16-8-2-1-6(4-13)3-7(8)14-15-16/h1-3H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVURBYKYZGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=NN2CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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